molecular formula C15H19N3O4S B2872222 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one CAS No. 696606-66-3

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one

Cat. No.: B2872222
CAS No.: 696606-66-3
M. Wt: 337.39
InChI Key: SYUHXLSLJMXUKP-UHFFFAOYSA-N
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Description

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that features a benzodiazole ring, an ethanesulfonyl group, and a morpholine moiety

Scientific Research Applications

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the benzodiazole ring .

Mechanism of Action

The mechanism of action of 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, while the sulfonyl group may enhance binding affinity. The morpholine moiety can also contribute to the compound’s overall activity by affecting its solubility and stability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-1-(piperidin-1-yl)ethan-1-one
  • 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Uniqueness

Compared to similar compounds, 2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the morpholine moiety, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

2-(2-ethylsulfonylbenzimidazol-1-yl)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4S/c1-2-23(20,21)15-16-12-5-3-4-6-13(12)18(15)11-14(19)17-7-9-22-10-8-17/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUHXLSLJMXUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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